molecular formula C18H16F3NO4S B6412833 3-[3-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid CAS No. 1261916-29-3

3-[3-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid

Cat. No.: B6412833
CAS No.: 1261916-29-3
M. Wt: 399.4 g/mol
InChI Key: IDGWHTGREDRJBE-UHFFFAOYSA-N
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Description

3-[3-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid is a versatile chemical compound used in various scientific research fields. Its unique structure, which includes a pyrrolidine ring, a sulfonyl group, and a trifluoromethyl group, makes it valuable for studying biological processes, drug development, and material science advancements.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation due to its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

3-[3-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in material science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[3-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonyl group can interact with proteins and enzymes, potentially inhibiting or modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    3-[3-(Pyrrolidinylsulfonyl)phenyl]phenol: Similar structure but lacks the trifluoromethyl group.

    3-(Pyrrolidin-1-ylsulfonyl)phenylboronic acid: Contains a boronic acid group instead of the trifluoromethyl group.

Uniqueness

3-[3-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(3-pyrrolidin-1-ylsulfonylphenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO4S/c19-18(20,21)15-9-13(8-14(10-15)17(23)24)12-4-3-5-16(11-12)27(25,26)22-6-1-2-7-22/h3-5,8-11H,1-2,6-7H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGWHTGREDRJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692337
Record name 3'-(Pyrrolidine-1-sulfonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261916-29-3
Record name 3'-(Pyrrolidine-1-sulfonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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